![molecular formula C17H13N3S2 B14005381 3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832695-65-5](/img/structure/B14005381.png)
3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine is a complex organic compound that features a unique structure combining an aminophenyl group, a thienyl group, and a thieno[3,2-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[3,2-c]pyridine core, followed by the introduction of the aminophenyl and thienyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.
化学反应分析
Types of Reactions
3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of 3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
相似化合物的比较
Similar Compounds
- 3-(4-aminophenyl)-7-(2-thienyl)-thieno[3,2-c]pyridin-4-amine
- 3-(4-aminophenyl)-7-(4-thienyl)-thieno[3,2-c]pyridin-4-amine
- 3-(4-aminophenyl)-7-(5-thienyl)-thieno[3,2-c]pyridin-4-amine
Uniqueness
Compared to similar compounds, 3-(4-aminophenyl)-7-(3-thienyl)-thieno[3,2-c]pyridin-4-amine may exhibit unique properties due to the specific positioning of the thienyl group. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
属性
CAS 编号 |
832695-65-5 |
|---|---|
分子式 |
C17H13N3S2 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
3-(4-aminophenyl)-7-thiophen-3-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C17H13N3S2/c18-12-3-1-10(2-4-12)14-9-22-16-13(11-5-6-21-8-11)7-20-17(19)15(14)16/h1-9H,18H2,(H2,19,20) |
InChI 键 |
BSPWGXCCLDSQDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3C4=CSC=C4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


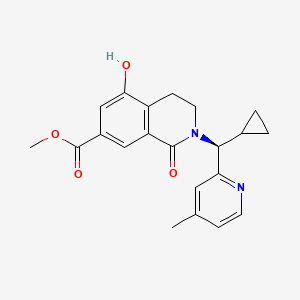
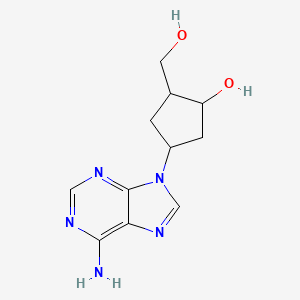
![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)
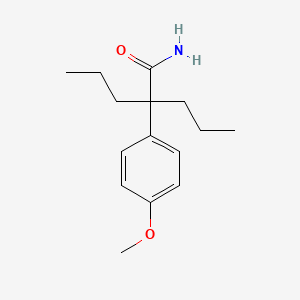

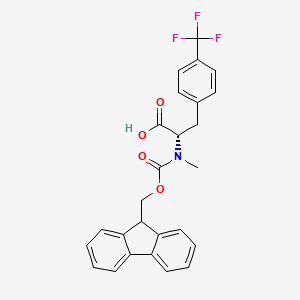

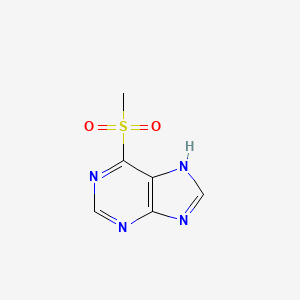
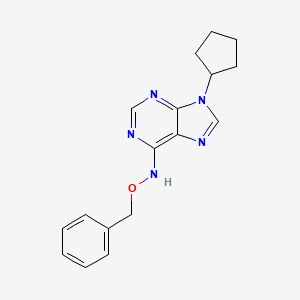

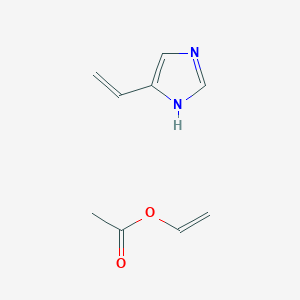
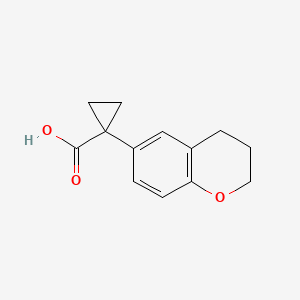
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)

